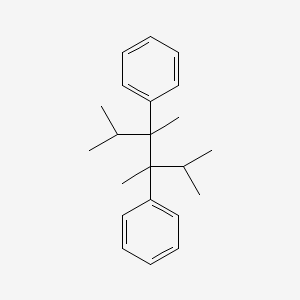
1,1'-(2,3,4,5-Tetramethylhexane-3,4-diyl)dibenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(2,3,4,5-Tetramethylhexane-3,4-diyl)dibenzene is an organic compound characterized by its unique structure, which includes a hexane backbone substituted with four methyl groups and two benzene rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,3,4,5-Tetramethylhexane-3,4-diyl)dibenzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,3,4,5-tetramethylhexane, which serves as the core structure.
Substitution Reaction: The hexane derivative undergoes a substitution reaction with benzene derivatives in the presence of a suitable catalyst, such as aluminum chloride (AlCl3), to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalytic Reactions: Utilizing catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as distillation and recrystallization to purify the final product.
化学反応の分析
Types of Reactions
1,1’-(2,3,4,5-Tetramethylhexane-3,4-diyl)dibenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, mild temperatures.
Substitution: AlCl3, FeCl3, various electrophiles.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced hydrocarbons.
Substitution: Functionalized benzene derivatives.
科学的研究の応用
1,1’-(2,3,4,5-Tetramethylhexane-3,4-diyl)dibenzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,1’-(2,3,4,5-Tetramethylhexane-3,4-diyl)dibenzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, influencing their activity.
Pathways: It can modulate biochemical pathways, leading to specific physiological effects.
類似化合物との比較
Similar Compounds
2,3,4,5-Tetramethylhexane: A structurally related compound with similar properties.
Hexane, 2,2,3,4-tetramethyl-: Another isomer with different substitution patterns.
Benzene derivatives: Compounds with benzene rings and various substituents.
Uniqueness
1,1’-(2,3,4,5-Tetramethylhexane-3,4-diyl)dibenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
特性
CAS番号 |
62678-55-1 |
|---|---|
分子式 |
C22H30 |
分子量 |
294.5 g/mol |
IUPAC名 |
(2,3,4,5-tetramethyl-4-phenylhexan-3-yl)benzene |
InChI |
InChI=1S/C22H30/c1-17(2)21(5,19-13-9-7-10-14-19)22(6,18(3)4)20-15-11-8-12-16-20/h7-18H,1-6H3 |
InChIキー |
MXPFGLQFUKPBEZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C)(C1=CC=CC=C1)C(C)(C2=CC=CC=C2)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


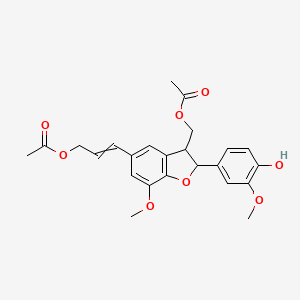

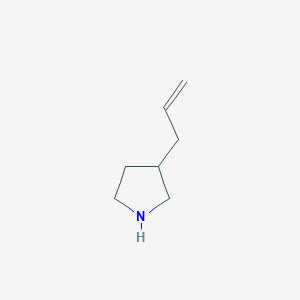
![2-[4-(Cyanomethanesulfinyl)phenyl]acetic acid](/img/structure/B12434053.png)

![3-chloro-2-({2-[5-(2,6-dichlorophenyl)-1H-1,2,3,4-tetraazol-1-yl]ethyl}sulfanyl)-5-(trifluoromethyl)pyridine](/img/structure/B12434059.png)

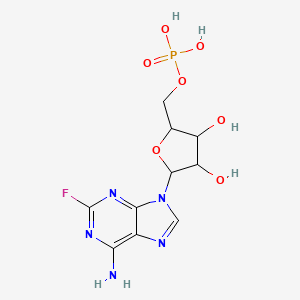
![(3Z)-5-[(2,6-dichlorophenyl)methanesulfonyl]-3-({3,5-dimethyl-4-[(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-pyrrol-2-yl}methylidene)-1H-indol-2-one](/img/structure/B12434082.png)
![3-[[(1R)-2,2-difluoro-1-hydroxy-7-methylsulfonyl-1,3-dihydroinden-4-yl]oxy]-5-fluorobenzonitrile](/img/structure/B12434089.png)


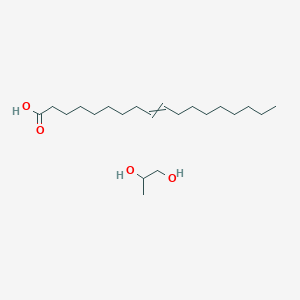
![4-(3-hydroxybut-2-enoyl)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one](/img/structure/B12434122.png)
